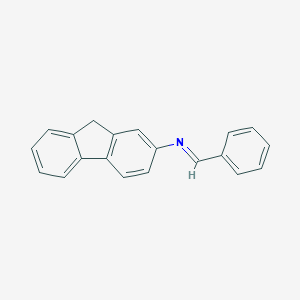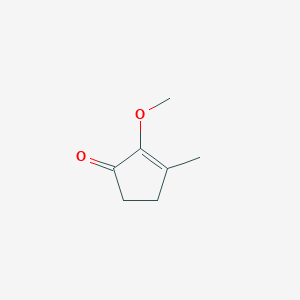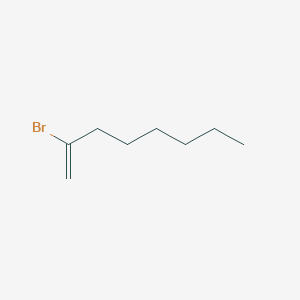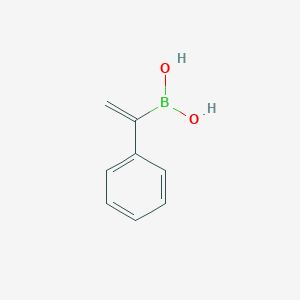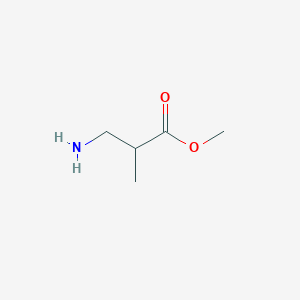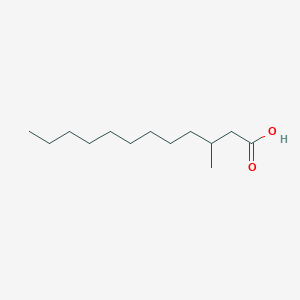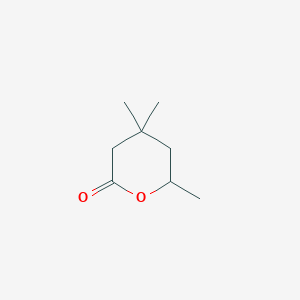
4,4,6-Trimethyloxan-2-one
描述
4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. This compound is known for its unique chemical properties and has been used in a variety of studies due to its ability to undergo ring-opening polymerization.
作用机制
The mechanism of action of 4,4,6-Trimethyloxan-2-one involves ring-opening polymerization. This process involves the opening of the cyclic carbonate ring, which results in the formation of linear polymers. The polymerization reaction is typically initiated by the use of a catalyst, which can be either an acid or a base.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,4,6-Trimethyloxan-2-one. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
实验室实验的优点和局限性
One of the main advantages of using 4,4,6-Trimethyloxan-2-one in lab experiments is its ability to undergo ring-opening polymerization. This property makes it an ideal candidate for the synthesis of biodegradable polymers, which have a wide range of applications. However, one of the limitations of using this compound is its relatively low reactivity, which can make it difficult to achieve high molecular weight polymers.
未来方向
There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research. One potential area of research is the development of new catalysts for ring-opening polymerization, which could lead to the synthesis of higher molecular weight polymers. Another area of research is the use of this compound in the development of new drug delivery systems, which could have significant implications for the treatment of various diseases. Additionally, there is potential for the use of 4,4,6-Trimethyloxan-2-one in the development of new packaging materials that are biodegradable and environmentally friendly.
Conclusion:
In conclusion, 4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. This compound is known for its unique chemical properties and has been used in the synthesis of biodegradable polymers. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively non-toxic and does not have any significant adverse effects on living organisms. There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research, including the development of new catalysts for ring-opening polymerization and the use of this compound in the development of new drug delivery systems and packaging materials.
科学研究应用
4,4,6-Trimethyloxan-2-one has been used in various scientific research applications, including the development of biodegradable polymers. This compound is known for its ability to undergo ring-opening polymerization, which makes it an ideal candidate for the synthesis of biodegradable polymers. These polymers have a wide range of applications, including drug delivery systems, tissue engineering, and packaging materials.
属性
CAS 编号 |
10603-06-2 |
|---|---|
产品名称 |
4,4,6-Trimethyloxan-2-one |
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC 名称 |
4,4,6-trimethyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6-4-8(2,3)5-7(9)10-6/h6H,4-5H2,1-3H3 |
InChI 键 |
ANAWSOIMWQHBPG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=O)O1)(C)C |
规范 SMILES |
CC1CC(CC(=O)O1)(C)C |
其他 CAS 编号 |
10603-06-2 71566-51-3 |
同义词 |
Tetrahydro-4,4,6-trimethyl-2H-pyran-2-one |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

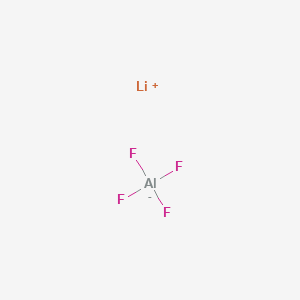
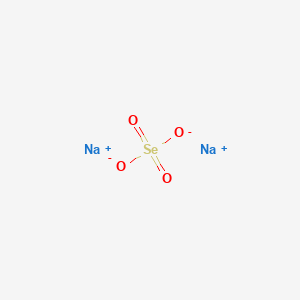
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
